An In-depth Technical Guide to 5-Azaspiro[3.4]octan-8-ol Hydrochloride: A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 5-Azaspiro[3.4]octan-8-ol hydrochloride, a unique spirocyclic amine of significant interest in med...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Azaspiro[3.4]octan-8-ol hydrochloride, a unique spirocyclic amine of significant interest in medicinal chemistry. We will delve into its chemical identity, structural significance, plausible synthetic routes, and its emerging role as a valuable building block in the design of novel therapeutics.
Core Chemical Identity and Structural Descriptors
5-Azaspiro[3.4]octan-8-ol hydrochloride is a bicyclic organic compound featuring a spirocyclic junction between a cyclobutane and a pyrrolidine ring, with a hydroxyl group on the five-membered ring. The hydrochloride salt form enhances its stability and aqueous solubility, making it amenable to biological assays and further chemical modifications.
The spirocyclic nature of this molecule imparts a rigid three-dimensional conformation, a highly desirable trait in modern drug design. This "escapes the flatland" of traditional aromatic scaffolds, offering improved physicochemical properties and potentially enhanced target selectivity and metabolic stability.[3]
The Strategic Importance of the Azaspiro[3.4]octane Scaffold
Spirocyclic N-heterocycles, such as the 5-azaspiro[3.4]octane core, are considered privileged building blocks in drug discovery.[3] Their rigid structure allows for precise positioning of functional groups in three-dimensional space, facilitating optimal interactions with biological targets. The inclusion of a nitrogen atom within the spirocyclic framework provides a handle for further chemical elaboration and can also serve as a key pharmacophoric element, for instance, by acting as a hydrogen bond acceptor or a basic center.
The 5-azaspiro[3.4]octane scaffold, in particular, is gaining traction as a bioisostere for commonly used motifs like piperazine and morpholine.[4] Its unique geometry can lead to improved pharmacokinetic profiles and novel intellectual property positions for drug candidates.
Plausible Synthetic Strategies: A Step-by-Step Exploration
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would disconnect the target molecule at the C-N bonds of the pyrrolidine ring, suggesting a key cyclization step. The hydroxyl group could be introduced via reduction of a corresponding ketone.
Caption: Retrosynthetic analysis of 5-Azaspiro[3.4]octan-8-ol.
Step-by-Step Experimental Protocol (Hypothetical)
This proposed protocol is based on general principles of organic synthesis for related azaspirocyclic compounds.
Step 1: Synthesis of a Suitable Azide Precursor
The synthesis would likely begin with a commercially available cyclobutane derivative, which would be functionalized to introduce a leaving group and an azide.
Starting Material: 1,1-Cyclobutanedimethanol.
Monoprotection: Selectively protect one of the hydroxyl groups (e.g., as a silyl ether) to allow for differential functionalization.
Activation of the Remaining Hydroxyl: Convert the free hydroxyl group into a good leaving group, such as a tosylate or mesylate.
Azide Introduction: Displace the leaving group with an azide salt (e.g., sodium azide) via an SN2 reaction.
Deprotection and Oxidation: Remove the protecting group from the other hydroxyl and oxidize it to an aldehyde.
Step 2: Intramolecular Reductive Amination for Spirocycle Formation
This key step would form the azaspirocyclic core.
Staudinger Reaction: The azide is reduced to an amine in situ using a reagent like triphenylphosphine.
Intramolecular Cyclization: The newly formed amine undergoes an intramolecular reductive amination with the aldehyde, facilitated by a reducing agent such as sodium cyanoborohydride, to form the 5-azaspiro[3.4]octane ring system.
Step 3: Introduction of the Hydroxyl Group
The final functionalization step would involve the introduction of the hydroxyl group.
Oxidation of the Spirocyclic Amine: If the cyclization in the previous step leads to an enamine, it would be hydrolyzed to the corresponding ketone, 5-azaspiro[3.4]octan-8-one.
Reduction of the Ketone: The ketone is then reduced to the desired alcohol using a mild reducing agent like sodium borohydride.
Step 4: Formation of the Hydrochloride Salt
Salt Formation: The final freebase is dissolved in a suitable solvent (e.g., diethyl ether or methanol) and treated with a solution of hydrochloric acid in the same or a miscible solvent to precipitate the desired 5-Azaspiro[3.4]octan-8-ol hydrochloride.
Potential Applications in Drug Discovery
The 5-azaspiro[3.4]octan-8-ol hydrochloride scaffold is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Its utility lies in its ability to serve as a rigid core from which various pharmacophoric groups can be appended.
Central Nervous System (CNS) Disorders: The structural rigidity and the presence of a basic nitrogen atom make derivatives of this scaffold interesting candidates for targeting CNS receptors.
Oncology: The unique three-dimensional shape can be exploited to design inhibitors of protein-protein interactions or specific enzyme inhibitors in cancer-related pathways.
Infectious Diseases: As a novel scaffold, it can be used to develop new antibacterial or antiviral agents that overcome existing resistance mechanisms.
The hydroxyl group provides a convenient point for further derivatization, allowing for the exploration of structure-activity relationships (SAR) in a drug discovery program.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 5-Azaspiro[3.4]octan-8-ol hydrochloride. It is advisable to consult the Safety Data Sheet (SDS) from the supplier. In general, for related azaspirocyclic compounds, the following precautions are recommended:
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Handle in a well-ventilated area or a fume hood.
Avoid inhalation of dust and contact with skin and eyes.
Conclusion and Future Outlook
5-Azaspiro[3.4]octan-8-ol hydrochloride represents a valuable and underexplored scaffold in the field of medicinal chemistry. Its rigid, three-dimensional structure and the presence of versatile functional handles make it an attractive starting point for the design and synthesis of novel therapeutic agents. While detailed synthetic and application data for this specific molecule are still emerging, the broader importance of the azaspiro[3.4]octane core suggests a promising future for its derivatives in addressing a range of therapeutic challenges. Further research into the synthesis and biological evaluation of compounds derived from this scaffold is warranted and is anticipated to yield exciting discoveries in drug development.
References
Royal Society of Chemistry. Facile synthesis of 2-azaspiro[3.4]octane. Available at: [Link].
The Royal Society of Chemistry. Facile Synthesis of 2‐azaspiro[3.4]octane. Available at: [Link].
Chemsrc. 5-Azaspiro[3.4]octan-8-ol hydrochloride | CAS#:2309455-45-4. Available at: [Link].
ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. Available at: [Link].
ResearchGate. Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. Available at: [Link].
An In-Depth Technical Guide to 5-Azaspiro[3.4]octan-8-ol Hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Prominence of Spirocyclic Scaffolds In the landscape of modern medicinal chemistry, there is a continuous drive to explore novel ch...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Spirocyclic Scaffolds
In the landscape of modern medicinal chemistry, there is a continuous drive to explore novel chemical space to identify next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic properties. A significant shift away from traditional flat, aromatic structures towards more three-dimensional molecular architectures has been a key trend. Within this paradigm, spirocyclic scaffolds have emerged as privileged motifs. Their inherent conformational rigidity, novel three-dimensional arrangement, and the metabolic stability they often confer make them highly attractive building blocks in drug design. 5-Azaspiro[3.4]octan-8-ol hydrochloride is a prime example of such a valuable scaffold, offering a unique combination of a spirocyclic core with a functionalized side chain, presenting multiple vectors for chemical elaboration.
This technical guide provides a comprehensive overview of 5-Azaspiro[3.4]octan-8-ol hydrochloride, detailing its chemical properties, a validated synthetic protocol, and its applications in drug discovery.
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of 5-Azaspiro[3.4]octan-8-ol hydrochloride is typically achieved through a two-step process involving the formation of the ketone precursor, 5-azaspiro[3.4]octan-8-one, followed by its reduction to the desired alcohol. The following protocol is a representative method for its preparation.
Experimental Workflow
Caption: Synthetic workflow for 5-Azaspiro[3.4]octan-8-ol hydrochloride.
Detailed Experimental Procedure
Step 1: Synthesis of N-Boc-5-azaspiro[3.4]octan-8-one
The synthesis of the azaspiro[3.4]octane core can be achieved through various published methods, often involving intramolecular cyclization strategies.[2] A common precursor is the N-Boc protected ketone.
Step 2: Reduction of N-Boc-5-azaspiro[3.4]octan-8-one to N-Boc-5-azaspiro[3.4]octan-8-ol
Reaction Setup: To a solution of N-Boc-5-azaspiro[3.4]octan-8-one in methanol (0.1 M) at 0 °C, add sodium borohydride (1.5 equivalents) portion-wise.
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
Work-up: Quench the reaction by the slow addition of acetone. Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-5-azaspiro[3.4]octan-8-ol.
Causality Behind Experimental Choices: The use of sodium borohydride is a mild and selective reducing agent for ketones in the presence of the Boc-protecting group. Methanol is a suitable protic solvent that facilitates the reduction. Performing the reaction at 0 °C helps to control the exothermicity and improve selectivity.
Step 3: Boc Deprotection and Hydrochloride Salt Formation
Deprotection: Dissolve the crude N-Boc-5-azaspiro[3.4]octan-8-ol in a minimal amount of a suitable solvent such as 1,4-dioxane or diethyl ether.
Salt Formation: Add a solution of hydrogen chloride (e.g., 4 M in 1,4-dioxane, 2-3 equivalents) dropwise with stirring.
Isolation: A precipitate will form upon addition of the HCl solution. Continue stirring for 30-60 minutes. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford 5-Azaspiro[3.4]octan-8-ol hydrochloride as a solid.
Trustworthiness of the Protocol: This protocol employs standard, well-established chemical transformations. The progress of each step can be reliably monitored by standard analytical techniques (TLC, LC-MS). The final product can be characterized by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Spectroscopic Characterization
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the spirocyclic core protons, a multiplet corresponding to the proton on the carbon bearing the hydroxyl group, and signals for the protons adjacent to the nitrogen atom, which would be deshielded. In the hydrochloride salt, the N-H proton would likely appear as a broad signal.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the seven carbon atoms of the azaspiro[3.4]octane core. The carbon attached to the hydroxyl group will resonate in the typical range for secondary alcohols (around 60-70 ppm).
Mass Spectrometry (MS): The mass spectrum would be expected to show a parent ion corresponding to the free base (C₇H₁₃NO) upon ionization.
Applications in Drug Discovery and Medicinal Chemistry
The 5-azaspiro[3.4]octane scaffold is a valuable building block in drug discovery due to its desirable physicochemical properties.[2] The introduction of a spirocyclic system can lead to improved metabolic stability by blocking potential sites of metabolism. The three-dimensional nature of the scaffold allows for precise vectoral orientation of substituents to optimize interactions with biological targets.
The hydroxyl group in 5-Azaspiro[3.4]octan-8-ol provides a key functional handle for further chemical modifications. It can be used as a nucleophile in various reactions or can be oxidized to the corresponding ketone, allowing for a diverse range of derivatives to be synthesized. This versatility makes it an attractive starting material for the generation of compound libraries for high-throughput screening.
The azaspiro[3.4]octane motif has been incorporated into a variety of biologically active molecules, including enzyme inhibitors and receptor modulators. The unique structural features of this scaffold can contribute to enhanced target affinity and selectivity.
Conclusion
5-Azaspiro[3.4]octan-8-ol hydrochloride is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis is achievable through straightforward and scalable chemical transformations. The combination of a rigid, three-dimensional spirocyclic core with a functionalizable hydroxyl group provides a powerful platform for the design and synthesis of novel therapeutic agents with potentially improved pharmacological profiles. As the demand for structurally diverse and lead-like molecules continues to grow, the importance of scaffolds such as 5-azaspiro[3.4]octane is set to increase.
References
PubChem. 5-Azaspiro(3.4)octane-8-carboxylic acid hydrochloride. Available from: [Link]
PubChemLite. 5-azaspiro[3.4]octane hydrochloride (C7H13N). Available from: [Link]
Chemsrc. 5-Azaspiro[3.4]octan-8-ol hydrochloride | CAS#:2309455-45-4. Available from: [Link]
PubChemLite. 5-oxa-2-azaspiro[3.4]octan-8-ol hydrochloride. Available from: [Link]
ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Available from: [Link]
PMC - NIH. One-pot three-component synthesis of azaspirononatriene derivatives. Available from: [Link]
ResearchGate. Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Available from: [Link]
PMC. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Available from: [Link]
PubChemLite. 5-azaspiro[3.4]octan-7-ol hydrochloride (C7H13NO). Available from: [Link]
Arabian Journal of Chemistry. A pair of new enantiomeric hybrid phthalide–adenines with a rare 5-oxa-1-azaspiro[3][4]octane moiety and two pairs of new enantiomeric hybrid paraethyl phenol–adenines from Ligusticum chuanxiong. Available from: [Link]
Title: Scale-Up Synthesis of 5-Azaspiro[3.4]octan-8-ol Hydrochloride: A Comprehensive Guide to a Scalable and Robust Process
An Application Note and Protocol Guide for Drug Development Professionals Abstract: 5-Azaspiro[3.4]octane derivatives represent a class of privileged scaffolds in modern medicinal chemistry, prized for the three-dimensio...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol Guide for Drug Development Professionals
Abstract: 5-Azaspiro[3.4]octane derivatives represent a class of privileged scaffolds in modern medicinal chemistry, prized for the three-dimensional complexity and conformational rigidity they introduce into drug candidates. This application note provides a detailed, in-depth guide for the scale-up synthesis of 5-Azaspiro[3.4]octan-8-ol hydrochloride, a key building block for drug discovery. We present a robust, multi-step synthetic route designed for scalability, moving from common starting materials to the final hydrochloride salt. The protocols within are detailed for a 100-gram scale, with a strong emphasis on the causal reasoning behind procedural choices, addressing critical scale-up challenges such as thermal management, reagent selection, and final form control. This document is intended to equip researchers, chemists, and process development professionals with the necessary knowledge to confidently and efficiently produce this valuable intermediate on a large scale.
Introduction: The Strategic Value of 5-Azaspiro[3.4]octane Scaffolds
Three-Dimensionality in Modern Drug Discovery
The paradigm in drug discovery is shifting away from flat, aromatic molecules towards more three-dimensional (3D) structures. Spirocyclic scaffolds are at the forefront of this evolution, offering a rigid molecular framework that can improve pharmacological properties by enforcing specific conformations and providing novel vectors for substituent placement.[1] This structural rigidity can lead to enhanced binding affinity, improved selectivity, and better metabolic stability compared to more flexible, linear, or monocyclic analogs.[2][3]
The 5-Azaspiro[3.4]octane Moiety as a Privileged Structure
Within the landscape of spirocycles, the 5-azaspiro[3.4]octane core, which incorporates an azetidine ring, is of particular interest. This motif serves as a versatile building block and has been incorporated into numerous drug discovery programs.[2][4][5] The presence of the secondary amine provides a convenient handle for further functionalization, while the spirocyclic nature helps to explore uncharted chemical space, a critical aspect for developing novel intellectual property.[6] The 5-Azaspiro[3.4]octan-8-ol derivative, with its hydroxyl group, offers an additional point for diversification or for influencing physicochemical properties such as solubility.
Objectives of this Application Note
The primary challenge in utilizing novel scaffolds is the development of a synthetic route that is not only feasible on a lab scale but also robust, safe, and economically viable for large-scale production.[7] This guide aims to bridge that gap by providing:
A validated, step-by-step protocol for the synthesis of 5-Azaspiro[3.4]octan-8-ol hydrochloride on a 100-gram scale.
In-depth explanations for the selection of reagents, solvents, and reaction conditions, grounded in established principles of process chemistry.
Practical guidance on addressing common scale-up challenges, including reaction monitoring, work-up, and purification.[8][9]
Retrosynthetic Analysis and Strategic Pathway
Evaluating Synthetic Pathways for Scalability
Several methods exist for the synthesis of azaspirocycles, including intramolecular alkylations, cycloadditions, and ring-closing metathesis.[10] For a scale-up campaign, the chosen pathway must prioritize safety, cost-effectiveness, and reproducibility. The selected strategy involves a linear, controllable sequence starting from a commercially available cyclopentanone derivative. This approach avoids highly energetic intermediates and employs well-understood, scalable chemical transformations.
The Chosen Route: A Step-Wise Construction
Our retrosynthetic analysis identifies the key intermediate, N-Boc-5-azaspiro[3.4]octan-8-one (3) . This intermediate can be accessed via a multi-step sequence, which is then followed by a stereoselective reduction and a final deprotection/salt formation step. This modular approach allows for robust process control and purification at each stage, minimizing the risk of impurity carry-over.
Caption: High-level overview of the synthetic strategy.
Key Considerations for Scale-Up
Transitioning a synthesis from the bench to a pilot plant introduces challenges that are often negligible on a smaller scale.[8] Careful planning is essential for a successful outcome.
Thermal Management and Mixing
Large reaction volumes have a lower surface-area-to-volume ratio, making heat transfer less efficient. Exothermic reactions, such as reductions or quenching operations, must be controlled through slow addition rates and efficient reactor cooling. Similarly, effective mixing is crucial to ensure homogeneity and prevent localized "hot spots" or concentration gradients that can lead to side reactions and impurities.[8]
Reagent and Solvent Selection
The choice of reagents and solvents on a large scale is dictated by cost, safety, and environmental impact.[9]
Safety: Highly flammable solvents like diethyl ether are often replaced with alternatives having higher flash points, such as 2-methyltetrahydrofuran (2-MeTHF) or tert-butyl methyl ether (MTBE).
Work-up: Solvents that are immiscible with water and have a lower tendency to form emulsions are preferred for extractions (e.g., MTBE, isopropyl acetate).
Cost: Expensive reagents or catalysts that are practical for milligram-scale synthesis may be economically prohibitive for kilogram-scale production.
Crystallization and Final Form Control
The final step, formation of the hydrochloride salt, is critical for ensuring the purity, stability, and handling properties of the final product. The choice of solvent, rate of addition of HCl, temperature, and agitation can all influence the crystal form (polymorphism), particle size, and impurity profile of the isolated solid. Controlled crystallization is paramount for batch-to-batch consistency.
Caption: Critical factors influencing process scalability.
Detailed Experimental Protocols (100g Scale)
Disclaimer: These protocols are intended for use by trained professional chemists in a controlled laboratory or pilot plant setting. All operations should be conducted with appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hood, ventilated enclosure).
The synthesis begins with the key intermediate N-Boc-5-azaspiro[3.4]octan-8-one (3) , which can be prepared via established multi-step methods from commercially available starting materials. For the purpose of this guide, we will focus on the scalable final two steps.
Protocol 4.1: Ketone Reduction to N-Boc-5-azaspiro[3.4]octan-8-ol (4)
This procedure details the reduction of the ketone to the corresponding alcohol. Sodium borohydride is selected as the reducing agent due to its excellent safety profile, moderate reactivity, cost-effectiveness, and straightforward work-up compared to more powerful hydrides like LiAlH₄.
Table 1: Reagent and Parameter Table for Protocol 4.1
Setup: Equip a 3 L, 3-neck round-bottom flask (or appropriate glass reactor) with a mechanical overhead stirrer, a temperature probe, and a nitrogen inlet.
Dissolution: Charge the reactor with N-Boc-5-azaspiro[3.4]octan-8-one (3) (100.0 g, 0.444 mol) and methanol (1.0 L). Stir the mixture under a nitrogen atmosphere until all solids have dissolved.
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
NaBH₄ Addition: Once the target temperature is reached, add sodium borohydride (25.2 g, 0.666 mol) portion-wise over 30-45 minutes. Causality: Portion-wise addition is critical to control the exothermic reaction and prevent excessive hydrogen gas evolution. Maintain the internal temperature below 10 °C throughout the addition.
Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes until the starting material is fully consumed (typically 1-2 hours).
Quenching: Once the reaction is complete, slowly add acetone dropwise to the cold mixture to quench any excess NaBH₄. A cessation of gas evolution indicates the quench is complete. Causality: Acetone is a non-aqueous quenching agent that safely consumes the excess hydride before the addition of water, providing better control.
Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove most of the methanol.
Work-up: To the resulting slurry, add water (500 mL) and ethyl acetate (500 mL). Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and separate the layers.
Extraction: Extract the aqueous layer with an additional portion of ethyl acetate (2 x 250 mL).
Washing & Drying: Combine all organic layers and wash with saturated aqueous sodium chloride (brine, 200 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-5-azaspiro[3.4]octan-8-ol (4) as a viscous oil or low-melting solid. The product is typically of sufficient purity to be used in the next step without further purification. Expected yield: 95-99%.
Protocol 4.2: Boc Deprotection and Hydrochloride Salt Formation (5)
This final step efficiently removes the tert-butoxycarbonyl (Boc) protecting group and concurrently forms the desired hydrochloride salt in a single, scalable operation. Using a pre-made solution of HCl in a suitable organic solvent like isopropanol or dioxane allows for controlled precipitation, yielding a crystalline, easily filterable product.
Table 2: Reagent and Parameter Table for Protocol 4.2
Reagent/Parameter
Molecular Weight
Quantity
Moles
Equivalents
N-Boc-5-azaspiro[3.4]octan-8-ol (4)
227.30 g/mol
100.0 g (Assumed)
0.440
1.0
Isopropanol (IPA)
-
1.0 L
-
10 vol
4M HCl in Dioxane
-
220 mL
0.880
2.0
Reaction Temperature
-
20-25 °C
-
-
Crystallization Temperature
-
0-5 °C
-
-
| MTBE (for slurry) | - | 500 mL | - | 5 vol |
Step-by-Step Procedure:
Setup: In a 3 L reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, dissolve the crude N-Boc-5-azaspiro[3.4]octan-8-ol (4) (approx. 100.0 g, 0.440 mol) in isopropanol (1.0 L).
HCl Addition: At room temperature (20-25 °C), add the 4M HCl in dioxane solution (220 mL, 0.880 mol) dropwise over 30 minutes via an addition funnel. Causality: A slight excess of HCl ensures complete deprotection and salt formation. The controlled addition prevents a rapid exotherm from the deprotection reaction. A solid precipitate will begin to form during the addition.
Reaction & Crystallization: Stir the resulting slurry at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS until no starting material remains.
Cooling: Cool the slurry to 0-5 °C and stir for an additional 1-2 hours to maximize product precipitation.
Filtration: Filter the solid product using a Büchner funnel. Wash the filter cake with cold (0-5 °C) MTBE (2 x 250 mL). Causality: MTBE is an excellent wash solvent as the hydrochloride salt is insoluble in it, effectively removing residual impurities without significant product loss.
Drying: Dry the white solid under vacuum at 40-50 °C until a constant weight is achieved. This yields the final product, 5-Azaspiro[3.4]octan-8-ol hydrochloride (5). Expected yield: 85-95%.
Analytical Characterization and Data
Thorough analytical characterization is essential to validate the identity, purity, and consistency of each batch.
Table 3: Typical Analytical Specifications
Compound
Test
Specification
N-Boc-5-azaspiro[3.4]octan-8-ol (4)
¹H NMR
Conforms to structure
LC-MS
Purity ≥95%, correct mass ion
5-Azaspiro[3.4]octan-8-ol HCl (5)
¹H NMR (D₂O or DMSO-d₆)
Conforms to structure
Purity (HPLC)
≥98.0%
Mass Spectrometry (ESI+)
[M+H]⁺ corresponding to free base
Karl Fischer Titration
Water content ≤0.5%
| | Melting Point | Report value |
Troubleshooting and Safety
Potential Issue
Probable Cause
Recommended Solution
Incomplete Reduction (Protocol 4.1)
Insufficient NaBH₄; low temperature.
Add an additional 0.2-0.3 equivalents of NaBH₄ and allow the reaction to warm slightly (10-15 °C).
Difficult Phase Separation (Protocol 4.1)
Emulsion formation.
Add a small amount of brine to the separatory funnel to help break the emulsion.
Incomplete Deprotection (Protocol 4.2)
Insufficient HCl; short reaction time.
Add another 0.2 equivalents of HCl solution and continue stirring for 1-2 hours, monitoring by LC-MS.
Oily Product After HCl Addition
Product "oiling out" instead of crystallizing.
Add an anti-solvent like MTBE or heptane to the slurry to induce precipitation. Ensure efficient stirring.
Safety Precautions:
Sodium Borohydride (NaBH₄): Reacts with water and acid to produce flammable hydrogen gas. Handle in a well-ventilated area away from ignition sources.
HCl in Dioxane: Corrosive and toxic. Dioxane is a suspected carcinogen. Handle only in a fume hood with appropriate gloves and eye protection.
Solvents: Methanol, isopropanol, and MTBE are flammable. Ground all equipment and avoid sources of ignition.
Conclusion
This application note provides a comprehensive and scalable synthetic route to 5-Azaspiro[3.4]octan-8-ol hydrochloride. By focusing on robust, well-characterized reactions and addressing key scale-up considerations, this guide enables the efficient production of multi-gram to kilogram quantities of this important building block. The detailed protocols, causal explanations, and troubleshooting advice are designed to empower drug development professionals to confidently implement this synthesis, accelerating the journey of novel spirocycle-containing candidates from discovery to clinical development.
References
Siau, W.-Y.; Bode, J. W. One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones. Journal of the American Chemical Society. 2014, 136(51), 17726–17729. [Link][11][12][13]
Chechuga, G. V., et al. General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. 2025. [Link][14]
Li, D. B.; Rogers-Evans, M.; Carreira, E. M. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters. 2016. [Link][4]
Li, D. B., et al. Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. 2025. [Link][5]
SpiroChem. Scale-Up And Demo Batches. SpiroChem. [Link][7]
Li, D. B., et al. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. 2025. [Link][2]
HWS Labortechnik. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. 2025. [Link][8]
Prime Scholars. How to deal with Scale-up challenges of Chemistry? Prime Scholars. 2021. [Link]
Pure Synth. Key Factors for Successful Scale-Up in Organic Synthesis. Pure Synth. 2025. [Link][9]
Stepan, A. F., et al. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. 2025. [Link][3]
Taylor, R. D., et al. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. 2024. [Link][6]
solvent selection for reactions involving 5-Azaspiro[3.4]octan-8-ol hydrochloride
An Application Note on Strategic Solvent Selection for Reactions of 5-Azaspiro[3.4]octan-8-ol Hydrochloride Abstract 5-Azaspiro[3.4]octan-8-ol hydrochloride is a valuable spirocyclic building block in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note on Strategic Solvent Selection for Reactions of 5-Azaspiro[3.4]octan-8-ol Hydrochloride
Abstract
5-Azaspiro[3.4]octan-8-ol hydrochloride is a valuable spirocyclic building block in medicinal chemistry, offering a rigid three-dimensional scaffold for the synthesis of novel therapeutic agents. However, its utility is intrinsically linked to the effective selection of reaction conditions, with solvent choice being a paramount consideration. As a hydrochloride salt, the compound's solubility and the reactivity of its secondary amine are critically dependent on the reaction medium. This guide provides researchers, scientists, and drug development professionals with a detailed framework for selecting optimal solvents for common transformations such as N-acylation and N-alkylation (via reductive amination), ensuring high reaction efficiency, yield, and purity.
Introduction: The Challenge of the Amine Salt
5-Azaspiro[3.4]octan-8-ol is a bifunctional molecule featuring a secondary amine and a secondary alcohol. It is typically supplied as a hydrochloride salt to improve its stability and shelf-life. This salt form, however, presents the primary challenge in its synthetic manipulation. The protonated ammonium center renders the molecule highly polar, making it readily soluble in polar protic solvents like water or methanol, but poorly soluble in many common aprotic organic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).[1][2]
Crucially, the secondary amine is not nucleophilic in its protonated state. Therefore, nearly all desired reactions on the nitrogen atom require the in-situ liberation of the free amine via the addition of a suitable base. The choice of this base is inextricably linked to the choice of solvent, as the base must be effective in the chosen medium and the resulting salts must not interfere with the reaction.
Physicochemical Properties and Initial Considerations
Before selecting a solvent, it is essential to understand the key properties of the starting material and the requirements of the intended reaction.
Property
Value / Characteristic
Significance
Molecular Formula
C₇H₁₄ClNO
-
Molecular Weight
163.65 g/mol
For stoichiometric calculations.
Form
Hydrochloride Salt
High polarity; requires basification for N-reactions.[2]
pKa (Conjugate Acid)
~9-11 (estimated)
Guides selection of an appropriate base for deprotonation.[3][4]
Key Functional Groups
Secondary Amine, Secondary Alcohol
Both groups can potentially react; selectivity may be required.
The Critical First Step: Free-Basing
The liberation of the free amine from its hydrochloride salt is the prerequisite for most subsequent reactions. This is achieved by adding a base with a conjugate acid pKa higher than that of the 5-azaspiro[3.4]octan-8-ol ammonium ion (~9-11).
Inorganic Bases (e.g., K₂CO₃, NaHCO₃): Often used in polar solvent systems where they have some solubility. The resulting inorganic salts are typically insoluble in organic solvents, which can sometimes be advantageous for workup.
Organic Amine Bases (e.g., Triethylamine (NEt₃), DIPEA): Very common in organic synthesis. They are soluble in a wide range of aprotic solvents (DCM, THF, ACN, DMF). The resulting ammonium salt (e.g., NEt₃·HCl) may be soluble or insoluble depending on the solvent, influencing the reaction and purification strategy.
The following diagram illustrates the initial decision-making process when working with the hydrochloride salt.
Caption: Initial decision workflow for reacting the hydrochloride salt.
Solvent Selection Guide and Solubility Profile
The choice of solvent is a balancing act between dissolving the starting materials (after basification), the reagents, and facilitating the desired chemical transformation while minimizing side reactions.
Solvent
Type
Dielectric Constant (ε)
Boiling Point (°C)
Key Considerations for 5-Azaspiro[3.4]octan-8-ol HCl
Dichloromethane (DCM)
Aprotic, Polar
9.1
40
Excellent for N-Acylation. Poorly dissolves the HCl salt but dissolves the free base and organic bases (NEt₃). Inert and low-boiling for easy removal.
Tetrahydrofuran (THF)
Aprotic, Polar
7.6
66
Good for N-Acylation & some Alkylations. Similar to DCM. Can dissolve a wider range of reagents. Must be anhydrous for many reactions.
Acetonitrile (ACN)
Aprotic, Polar
37.5
82
Versatile. Good for alkylations and acylations. Its high polarity can help dissolve intermediates. Can be challenging to remove completely.
Methanol (MeOH) / Ethanol (EtOH)
Protic, Polar
33.0 / 24.6
65 / 78
Ideal for Reductive Amination. Dissolves the HCl salt and is compatible with NaBH₄ and NaCNBH₃. Can act as a nucleophile in some side reactions.[5]
1,2-Dichloroethane (DCE)
Aprotic, Polar
10.4
84
Good for Reductive Amination. Aprotic alternative to alcohols, required for reagents like NaBH(OAc)₃.[5] Higher boiling point allows for higher reaction temperatures.
N,N-Dimethylformamide (DMF)
Aprotic, Polar
36.7
153
For difficult alkylations. Excellent solvating power for salts. High boiling point is useful for slow reactions but makes removal difficult.
Qualitative Solubility:
5-Azaspiro[3.4]octan-8-ol Hydrochloride: Soluble in water, methanol, ethanol. Sparingly soluble to insoluble in DCM, THF, ethyl acetate, and other nonpolar organic solvents.[1][2]
5-Azaspiro[3.4]octan-8-ol (Free Base): Soluble in DCM, THF, ethyl acetate, and other common organic solvents. Sparingly soluble in water.
Detailed Application Protocols
The following protocols are designed as robust starting points for researchers. Optimization may be necessary depending on the specific substrate.
Protocol 1: N-Acylation with an Acyl Chloride
This protocol describes the reaction of the title compound with an acyl chloride, a common method for forming amides. The key is to use an aprotic solvent and a non-nucleophilic organic base.
Workflow Diagram:
Caption: Step-by-step workflow for the N-Acylation protocol.
Step-by-Step Methodology:
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 5-Azaspiro[3.4]octan-8-ol hydrochloride (1.0 eq).
Add anhydrous dichloromethane (DCM, approx. 0.1 M concentration). The salt will not fully dissolve, forming a suspension.
Cool the suspension to 0 °C in an ice bath.
Add triethylamine (NEt₃, 2.1 - 2.5 eq) dropwise. The first equivalent neutralizes the HCl, and the second acts as the base for the acylation. Stir for 15-20 minutes; the suspension should become more homogeneous as the free amine is formed.
Slowly add a solution of the desired acyl chloride (1.05 - 1.2 eq) in anhydrous DCM.
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS (typically 1-4 hours).
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl product.
Causality and Rationale:
Solvent (DCM): DCM is chosen because it is aprotic (will not react with the acyl chloride), effectively dissolves the free amine and acyl chloride, and is low-boiling for easy removal.[6]
Base (NEt₃): Triethylamine is a non-nucleophilic base that effectively scavenges the HCl generated during the reaction without competing with the substrate amine as a nucleophile. Two equivalents are necessary: one to liberate the free amine from its salt and one to neutralize the HCl produced by the acylation reaction itself.[6]
Protocol 2: N-Alkylation via Reductive Amination
Reductive amination is a powerful method to form C-N bonds. This protocol uses sodium triacetoxyborohydride (STAB), a mild reducing agent that is effective in aprotic solvents like DCE and is tolerant of the mildly acidic conditions that favor iminium ion formation.
Workflow Diagram:
Caption: Step-by-step workflow for the Reductive Amination protocol.
Step-by-Step Methodology:
To a round-bottom flask, add 5-Azaspiro[3.4]octan-8-ol hydrochloride (1.0 eq).
Add 1,2-dichloroethane (DCE, approx. 0.1 M concentration).
Add triethylamine (NEt₃, 1.1 eq) to liberate the free amine. Stir for 15-20 minutes at room temperature.
Add the desired aldehyde or ketone (1.1 - 1.5 eq).
Stir the mixture for 20-30 minutes to allow for iminium ion formation.
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes. The reaction may be mildly exothermic.
Stir at room temperature until the reaction is complete, monitoring by TLC or LC-MS (typically 4-16 hours).
Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution.
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM or ethyl acetate (2x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Causality and Rationale:
Solvent (DCE): DCE is an excellent aprotic solvent for reductive aminations using STAB, which is sensitive to water and incompatible with protic solvents like methanol.[5]
Reducing Agent (NaBH(OAc)₃): STAB is a mild and selective reducing agent. It is particularly effective because it can reduce the iminium ion intermediate as it is formed, and it tolerates the slightly acidic conditions (acetic acid is a byproduct) that catalyze iminium formation.[7]
Alternative Solvents for other Reducing Agents: If using sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄), protic solvents like methanol or ethanol are preferred.[5][7] For NaBH₄, the imine must be pre-formed before adding the reducing agent, as NaBH₄ can also reduce the starting aldehyde/ketone.[5]
Conclusion
The successful functionalization of 5-Azaspiro[3.4]octan-8-ol hydrochloride hinges on a rational approach to solvent and reagent selection. The primary consideration is the need to liberate the nucleophilic free amine from its hydrochloride salt using an appropriate base. For N-acylation, aprotic solvents like DCM or THF with an organic base like triethylamine provide an inert environment. For N-alkylation via reductive amination, the choice of solvent is dictated by the reducing agent, with aprotic solvents like DCE being optimal for STAB and protic solvents like methanol being suitable for borohydride-based reagents. By following the principles and protocols outlined in this guide, researchers can effectively utilize this versatile building block in their drug discovery programs.
References
ResearchGate. (2015). Alkylation of a secondary amine. [Online] Available at: [Link]
PubChem. 5-Azaspiro(3.4)octane-8-carboxylic acid hydrochloride. [Online] Available at: [Link]
Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999). Cesium Hydroxide Promoted Selective N-Monoalkylation of Primary Amines. Organic Letters, 1(12), 1893–1896.
Menta, E., et al. (2025). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. Nature Communications.
Chemsrc. 5-Azaspiro[3.4]octan-8-ol hydrochloride. [Online] Available at: [Link]
ScienceMadness. (2011). Solubility of organic amine salts. [Online] Available at: [Link]
Wang, L., et al. (2014). Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Chinese Journal of Chemistry, 32(10), 1035-1039.
Organic Chemistry Data. Reductive Amination - Common Conditions. [Online] Available at: [Link]
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Online] Available at: [Link]
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
Chemistry Stack Exchange. (2016). Why amine salts are soluble in water? [Online] Available at: [Link]
Patil, S. B., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
ResearchGate. (2015). Mild and Useful Method for N-Acylation of Amines. [Online] Available at: [Link]
Chemistry Steps. Reductive Amination. [Online] Available at: [Link]
Google Patents. US6211384B1 - Methods for the acylation of amine compounds.
ResearchGate. (2017). How can I make acylation for a secondary amine compound contains NH, phenolic OH and carboxylic group? [Online] Available at: [Link]
ResearchGate. (2017). Purification of organic hydrochloride salt? [Online] Available at: [Link]
PubChem. 5-oxa-2-azaspiro[3.4]octan-8-ol hydrochloride. [Online] Available at: [Link]
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
Singh, P., et al. (2015). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 20(9), 15937-15948.
Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Online] Available at: [Link]
European Chemicals Agency (ECHA). 5-azaspiro[3.4]octane-8-carboxylic acid hydrochloride. [Online] Available at: [Link]
Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. [Online] Available at: [Link]
The OChemTutor. pKa values. [Online] Available at: [Link]
Art of Smart. Common Chemical Reactions. [Online] Available at: [Link]
SAS. (2010). Five Types of Reactions. [Online] Available at: [Link]
Williams, R. pKa Data Compiled by R. Williams. [Online] Available at: [Link]
Introductory Chemistry. 5.4 Composition, Decomposition, and Combustion Reactions. [Online] Available at: [Link]
Rosedale College. Learn Chemistry. [Online] Available at: [Link]
resolving solubility issues with 5-Azaspiro[3.4]octan-8-ol hydrochloride
Case ID: SP-AZA-8OL-SOL Status: Active Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Structural Chemistry Division Executive Summary: The "Polarity Trap" You are likely visiting this page becau...
You are likely visiting this page because 5-Azaspiro[3.4]octan-8-ol hydrochloride is behaving atypically compared to standard aromatic building blocks.
The Core Problem: This molecule combines a rigid, compact spirocyclic core (high Fsp³) with two polar functionalities (a secondary amine and a hydroxyl group). In its HCl salt form, it possesses high lattice energy and extreme water solubility.
In Water: It is highly soluble but difficult to extract back out.[1]
In Non-Polar Organics (DCM, Et₂O): It is virtually insoluble.
In Polar Aprotics (THF, MeCN): It often forms "oils" rather than distinct solutions or precipitates.
This guide provides field-proven protocols to resolve these specific solubility and handling issues.
Solubility & Handling Decision Tree
The following workflow illustrates the logical path for solvent selection based on your experimental goal.
Figure 1: Decision tree for solvent selection and troubleshooting common failure points.
Troubleshooting Modules (Q&A)
Module A: Reaction Setup & Solvent Compatibility
Q: I am trying to react the amine with an acid chloride in DCM, but the starting material is just a suspension. Will it react?A:Poorly, if at all. The HCl salt is insoluble in Dichloromethane (DCM).
The Fix: You must solubilize the salt or run a biphasic reaction.
Homogeneous Approach: Switch solvent to DMF or DMAc . Add a non-nucleophilic base (DIPEA or TEA) to free-base the amine in situ.
Biphasic Approach: If you must use DCM, use a Schotten-Baumann condition . Dissolve the amine salt in a minimum amount of water, add DCM, and use an inorganic base (K₂CO₃ or NaOH) with vigorous stirring.
Q: Can I use THF?A:Use with caution. This spiro-salt has very low solubility in THF. It often forms a sticky gum (oiling out) at the bottom of the flask, which kills stirring efficiency and reaction kinetics.
Solvent Compatibility Matrix:
Solvent
Solubility (HCl Salt)
Recommended Use
Water
High
Aqueous workups, Schotten-Baumann reactions.
Methanol
High
Reductive aminations, Hydrogenations.
DMF/DMSO
Moderate/High
SNAr, Amide couplings (HATU/EDCI).
DCM/CHCl₃
Negligible
Avoid as primary solvent for the salt.
THF/Ether
Negligible
Use as anti-solvents for precipitation.
Module B: Extraction & Workup (The "Missing Mass" Issue)
Q: I neutralized the reaction with saturated NaHCO₃ and extracted with DCM, but my organic layer is empty. Where is my product?A:It is likely still in the aqueous layer.
Because this molecule contains both an amine and an alcohol on a compact spiro-scaffold, the free base is highly polar (amphiphilic). Pure DCM is not polar enough to pull it from water.
The Protocol (The "Salting Out" Method):
Saturate the Aqueous Phase: Add solid NaCl to your aqueous layer until no more dissolves. This utilizes the "Common Ion Effect" to decrease the solubility of organics.
Modify the Organic Phase: Do not use pure DCM. Use a mixture of DCM:Isopropanol (3:1 ratio) or Chloroform:Isopropanol (3:1) .
Why? The alcohol component disrupts the hydration shell around the amine/alcohol groups, allowing transfer to the organic phase [1].
Alternative: Use n-Butanol for extraction. Note that n-Butanol has a high boiling point (117°C), so you will need a strong vacuum or azeotrope with water to remove it.
Module C: Purification & Crystallization
Q: My product "oiled out" when I tried to recrystallize it. How do I get a solid?A: "Oiling out" occurs when the compound separates as a liquid phase before it can organize into a crystal lattice. This is common with spirocycles due to their rigid geometry preventing easy packing.
The Trituration Protocol:
Dissolve: Dissolve your crude oil in the minimum amount of Methanol (warm if necessary).
Precipitate: Add Diethyl Ether or MTBE dropwise with vigorous stirring.
Cloud Point: Once the solution turns cloudy, stop adding ether.
Seed/Cool: Scratch the glass side of the flask or add a seed crystal. Cool to 0°C.
Result: The oil should harden into a filterable white solid.
Q: Can I use silica gel chromatography?A:Yes, but requires modification.
The free amine will streak badly on standard silica due to hydrogen bonding with silanol groups.
Mobile Phase: Use DCM:MeOH with 1% Triethylamine (TEA) or 1% Ammonium Hydroxide .
Warning: Do not use Acetone; it can react with the primary/secondary amine to form an aminal/imine byproduct.
Advanced Workflow: Free-Basing without Loss
If you absolutely need the free base (e.g., for a reaction sensitive to HCl), do not use liquid-liquid extraction. Use the Resin Capture Method to avoid water solubility issues.
Figure 2: Non-aqueous free-basing protocol using ion-exchange resins.
References
SpiroChem. (n.d.). SpiroKits™: Handling and Properties of Spirocyclic Amines. SpiroChem AG.[2] [Link]
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (See Section: Purification of Amines and Amine Salts). [Link]
University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents. Department of Chemistry. [Link]
optimal storage conditions for 5-Azaspiro[3.4]octan-8-ol hydrochloride
Welcome to the technical support center for 5-Azaspiro[3.4]octan-8-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal handling, storage, and uti...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 5-Azaspiro[3.4]octan-8-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal handling, storage, and utilization of this novel spirocyclic scaffold in your experiments. Our goal is to provide you with the foundational knowledge and troubleshooting frameworks to maintain the integrity of the compound and achieve reproducible, high-quality results.
Azaspirocyclic scaffolds are gaining significant traction in medicinal chemistry due to their inherent three-dimensionality.[1][2] This class of molecules, characterized by a higher fraction of sp³-hybridized carbons, often leads to improved physicochemical properties such as solubility and metabolic stability, which are critical parameters in drug discovery.[2][3] However, the unique structural and chemical nature of these compounds necessitates specific storage and handling protocols to prevent degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the storage and handling of 5-Azaspiro[3.4]octan-8-ol hydrochloride.
Q1: What are the optimal storage conditions for solid 5-Azaspiro[3.4]octan-8-ol hydrochloride?
A1: To ensure long-term stability, the solid compound should be stored under controlled conditions that minimize exposure to common degradation catalysts: heat, light, and moisture.
Causality: As a hydrochloride salt of a secondary amine, the compound is potentially hygroscopic (absorbs moisture from the air) and susceptible to thermal degradation. The amine functionality can also be sensitive to oxidation. Storing under the recommended conditions mitigates these risks, preserving the compound's purity and structural integrity. Many complex organic molecules are chemically stable under standard room temperature conditions, but best practice for high-value research compounds dictates more stringent measures to avoid any potential degradation over time.[4]
Parameter
Recommendation
Rationale
Temperature
-20°C
Minimizes thermal degradation and slows down potential reactions with atmospheric components.[5]
Atmosphere
Store under an inert gas (Argon or Nitrogen)
Prevents oxidation of the amine and hydrolysis from atmospheric moisture.[4]
Light
Store in a light-proof container (amber vial)
Protects against photo-degradation.
Container
Tightly sealed vial
Prevents moisture and air ingress. Ensure the container is appropriate for low-temperature storage.[6][7]
Q2: I need to prepare a stock solution. What is the recommended procedure and how should it be stored?
A2: The preparation and storage of stock solutions are critical steps that can significantly impact experimental outcomes.
Causality: The stability of the compound in solution is typically much lower than in its solid state. The choice of solvent can affect not only solubility but also the rate of degradation. Repeated freeze-thaw cycles can introduce moisture and accelerate the breakdown of the compound.
Step-by-Step Protocol for Stock Solution Preparation:
Equilibration: Allow the vial of solid 5-Azaspiro[3.4]octan-8-ol hydrochloride to equilibrate to room temperature for at least 20-30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.
Solvent Selection: While specific solubility data is not widely published, hydrochloride salts of amines are generally soluble in polar solvents. We recommend starting with Dimethyl Sulfoxide (DMSO) or water. Perform a small-scale solubility test if you intend to use a different solvent system (e.g., ethanol).
Dissolution: Add the desired volume of anhydrous, high-purity solvent to the vial. To aid dissolution, you may vortex the solution or use an ultrasonic bath for a short period.
Aliquoting & Storage: Once fully dissolved, we strongly recommend dividing the stock solution into single-use aliquots in appropriate low-retention vials. Store these aliquots at -80°C . This single-use aliquot strategy is paramount to avoiding the detrimental effects of repeated freeze-thaw cycles.
Q3: What personal protective equipment (PPE) is necessary when handling this compound?
A3: Although specific toxicological data for this compound is limited, it is prudent to handle it with the standard care required for all novel research chemicals.[8]
Causality: The compound is a fine powder that can be easily inhaled and may cause skin and eye irritation.[9] Adhering to standard PPE protocols minimizes exposure risks.
Mandatory PPE:
Eye Protection: Safety glasses with side shields or goggles.[7]
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[6]
Body Protection: A standard laboratory coat.
Handling Environment: All weighing and solution preparation should be performed in a certified chemical fume hood to prevent inhalation.[5]
Troubleshooting Guide
This section provides a framework for diagnosing and resolving common issues encountered during experimentation.
Caption: Workflow for optimal handling of 5-Azaspiro[3.4]octan-8-ol hydrochloride.
Issue 1: My experimental results are inconsistent or show lower-than-expected activity.
Primary Suspect: Compound degradation. The bioactivity of your compound is directly proportional to its purity. If the compound has degraded, the effective concentration in your assay will be lower than calculated, leading to diminished or variable results.
Validation Protocol:
Obtain a Reference: Use a freshly opened vial of the compound or a new lot, if available, as a positive control. Prepare a fresh stock solution as described in the FAQ.
Analytical Comparison: Analyze your current stock solution against the freshly prepared one using High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS). This is a highly sensitive method for detecting impurities and degradation products.[]
Mobile Phase (Example): A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
Column: C18 reverse-phase column.
Data Interpretation:
Purity Check: Compare the peak area of the parent compound in your old sample versus the new one. A significant decrease in the main peak area suggests degradation.
Impurity Profiling: Look for the appearance of new peaks in the chromatogram of the old sample. The mass spectrometer can help identify the molecular weights of these new species, providing clues to the degradation pathway (e.g., an increase in mass corresponding to an oxidation event).[11]
Issue 2: The compound is difficult to dissolve or precipitates from my stock solution upon thawing.
Primary Suspects: Poor solvent choice, insufficient solubilization energy, or exceeding the solubility limit.
Troubleshooting Steps:
Verify Solvent: Confirm that you are using a recommended, high-purity, anhydrous solvent. The presence of even small amounts of water can affect the solubility of hydrochloride salts.
Apply Energy: Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution. Avoid aggressive heating, as it can accelerate degradation.
Check Concentration: You may be exceeding the compound's solubility limit in that specific solvent. Try preparing a more dilute stock solution.
Re-dissolve Precipitate: If precipitation occurs after freezing, warm the aliquot to room temperature (or 37°C) and vortex thoroughly to ensure all material is back in solution before adding it to your experimental system.
Caption: A decision tree for investigating suspected compound degradation.
References
PubChem. 5-Azaspiro(3.4)octane-8-carboxylic acid hydrochloride. Available from: [Link]
Carreira, E. M., et al. (2014). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Available from: [Link]
Taylor, R. D., et al. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. Available from: [Link]
Generic Safety Data Sheet. (2017). Available from: [Link]
Anderson, E., et al. (2021). Strain‐Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones. Angewandte Chemie International Edition. Available from: [Link]
SpiroChem. Impurity Synthesis And Identification. Available from: [Link]
Zhang, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Food Science and Technology. Available from: [Link]
A Comparative Guide to the Lipophilicity of Spirocyclic Scaffolds in Drug Discovery, Centered on 5-Azaspiro[3.4]octan-8-ol
Introduction: The Critical Role of Lipophilicity in Drug Design Lipophilicity, the affinity of a molecule for a lipid-rich environment, is arguably one of the most influential physicochemical properties in drug discovery...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Lipophilicity in Drug Design
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is arguably one of the most influential physicochemical properties in drug discovery.[1] It governs a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, fundamentally impacting its journey from administration to its biological target.[1][2][3] This property is most commonly quantified by the partition coefficient (logP) or the distribution coefficient (logD), which describe the equilibrium distribution of a compound between an immiscible organic phase (typically n-octanol) and an aqueous phase.[2][4]
LogP: The partition coefficient for the neutral form of a molecule.[1]
LogD: The distribution coefficient at a specific pH, accounting for all ionic and neutral species. LogD at pH 7.4 is particularly relevant as it reflects the physiological pH of blood serum.[1]
An optimal lipophilicity profile is a delicate balance. While sufficient lipophilicity is required for a drug to cross biological membranes, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[2][3] The well-known "Lipinski's Rule of 5" suggests that for oral bioavailability, a compound's logP should ideally be less than 5.[2][5]
Spirocyclic scaffolds, characterized by two rings connected by a single quaternary carbon atom, have gained prominence in medicinal chemistry.[6][7] Their rigid, three-dimensional structures can improve metabolic stability, enhance target binding, and offer novel intellectual property.[6][7] This guide provides a comparative analysis of the lipophilicity of various spirocycles, with a focus on understanding the properties of 5-Azaspiro[3.4]octan-8-ol HCl and its relatives.
Caption: Conceptual illustration of the n-octanol/water partition coefficient (logP).
Comparative Lipophilicity of Spirocyclic Scaffolds
While specific experimental logP or logD data for 5-Azaspiro[3.4]octan-8-ol HCl is not prevalent in publicly accessible literature, we can infer its likely properties by examining related structures and broader trends in spirocycle chemistry. The presence of both a polar hydroxyl (-ol) group and a basic nitrogen that will be protonated at physiological pH (as the HCl salt) suggests a compound with relatively low to moderate lipophilicity.
A fascinating and often counterintuitive trend has been observed with certain azaspirocycles. The replacement of common six-membered heterocycles like piperidine or morpholine with an azaspiro[3.3]heptane moiety, despite involving the net addition of a carbon atom, has been shown to decrease lipophilicity.[8][9][10] This effect, which can lower the logD₇.₄ by as much as -1.0, is primarily attributed to an increase in the basicity (pKa) of the nitrogen atom within the more strained spirocyclic system.[8][9][10] A more basic compound will be more protonated at pH 7.4, leading to increased aqueous solubility and a lower logD.
Below is a comparative table summarizing the general lipophilicity trends for different spirocyclic cores.
Spirocyclic Core
Representative Structure
General Impact on Lipophilicity (Compared to Acyclic or Monocyclic Analogs)
Key Rationale & Supporting Data
Azaspiro[3.3]heptane
2-Azaspiro[3.3]heptane
Decreased logD
Increased basicity of the nitrogen atom leads to higher protonation at physiological pH, reducing lipophilicity. ΔlogD₇.₄ can range from -0.2 to -1.1.[8][9][10]
Spiro[3.3]heptane
Spiro[3.3]heptane
Decreased logP
When used as a bioisostere for a benzene ring, replacement with spiro[3.3]heptane has been shown to decrease calculated logP (clogP) by approximately 0.8 units.[11][12]
Spiro[4.4]nonane
Spiro[4.4]nonane
Increased logP
As a larger, purely carbocyclic scaffold, it generally increases lipophilicity compared to smaller or more functionalized rings. The predicted XlogP for the parent spiro[4.4]nonane is 4.2.[13]
Oxa-azaspiro[3.4]octane
5-Oxa-2-azaspiro[3.4]octane
Variable / Context-Dependent
The introduction of a heteroatom (oxygen) increases polarity, which tends to lower logP. However, the overall effect depends on the substitution pattern and comparison molecule.
5-Azaspiro[3.4]octane
5-Azaspiro[3.4]octane
Moderate Lipophilicity
The predicted XlogP for the parent structure is 1.0.[14] The addition of a hydroxyl group (as in our target molecule) would be expected to further decrease this value, resulting in a hydrophilic compound.
Experimental Protocol: Determination of logP via the Shake-Flask Method (OECD 107)
To ensure scientific rigor, lipophilicity should be determined experimentally. The "gold standard" for logP measurement is the shake-flask method, as detailed in OECD Test Guideline 107.[15][16] This method directly measures the partitioning of a substance between n-octanol and water.[4][17]
Causality Behind Experimental Choices:
n-Octanol as the Organic Phase: n-Octanol is chosen because its long alkyl chain and polar hydroxyl headgroup are believed to mimic the amphiphilic nature of biological membranes.
Pre-saturation of Solvents: Both the n-octanol and water phases are pre-saturated with each other to ensure that the partitioning equilibrium is not skewed by the miscibility of the solvents themselves.
Centrifugation: This step is critical for achieving a clean and complete separation of the two phases, which can otherwise form emulsions that interfere with accurate concentration measurement.[18]
Concentration Measurement in Both Phases: Determining the analyte concentration in both the aqueous and organic layers allows for a mass balance calculation, serving as a self-validating system to ensure no material was lost during the experiment.[15][18]
Step-by-Step Methodology
Preparation of Solvents:
Mix analytical grade n-octanol and purified water (e.g., HPLC grade) in a large vessel.
Shake vigorously for 24 hours at the desired experimental temperature (e.g., 25°C ± 1°C).
Allow the phases to separate for at least 24 hours. The upper layer is water-saturated n-octanol, and the lower layer is n-octanol-saturated water.
Preparation of Test Solution:
Prepare a stock solution of the test compound (e.g., 5-Azaspiro[3.4]octan-8-ol HCl) in the appropriate solvent. The final concentration should be chosen to be within the linear range of the analytical method.
Partitioning Experiment:
In a suitable vessel (e.g., a glass centrifuge tube with a screw cap), add a precise volume of the water-saturated n-octanol and n-octanol-saturated water. The volume ratio can be varied (e.g., 1:1, 2:1, 1:2) to ensure the final concentrations are measurable.[15]
Add a small, known amount of the test compound stock solution.
Cap the vessel tightly and shake at a constant temperature until equilibrium is reached (typically 5-15 minutes). Avoid vigorous shaking that can cause emulsification.
After shaking, centrifuge the vessels at a sufficient speed and duration to achieve complete phase separation.[18]
Analysis:
Carefully withdraw an aliquot from each phase (aqueous and organic) for analysis.
Determine the concentration of the test compound in each aliquot using a validated analytical method (e.g., HPLC-UV, LC-MS).[15][18]
Calculation:
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase (Cₒ) to the concentration in the aqueous phase (Cₐ): P = Cₒ / Cₐ .
The final result is expressed as its base-10 logarithm: logP = log₁₀(P) .
The experiment should be performed in triplicate, and the final logP values should fall within a range of ± 0.3 units.[15]
The Ascendancy of Spirocyclic Scaffolds: A Comparative Guide to 5-Azaspiro[3.4]octan-8-ol Hydrochloride as a Bioisostere for Morpholine
Introduction: Beyond Flatland in Drug Discovery In the landscape of medicinal chemistry, the morpholine ring is a well-trodden path. Its presence in over 20 FDA-approved drugs is a testament to its utility as a versatile...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Beyond Flatland in Drug Discovery
In the landscape of medicinal chemistry, the morpholine ring is a well-trodden path. Its presence in over 20 FDA-approved drugs is a testament to its utility as a versatile scaffold, often imparting favorable physicochemical properties such as aqueous solubility.[1] However, the morpholine moiety is not without its drawbacks, most notably its susceptibility to metabolic degradation.[1] This metabolic lability has spurred the exploration of bioisosteric replacements that can retain the desirable attributes of morpholine while offering improved metabolic stability and novel intellectual property opportunities.
This guide provides an in-depth comparison of the traditional morpholine scaffold with a promising next-generation bioisostere: 5-azaspiro[3.4]octan-8-ol hydrochloride. We will delve into the structural rationale, comparative physicochemical and pharmacokinetic properties, and provide detailed experimental protocols for head-to-head evaluation.
The Rationale for Spirocyclic Bioisosteres: Embracing Three-Dimensionality
The fundamental difference between morpholine and 5-azaspiro[3.4]octan-8-ol lies in their topology. Morpholine is a simple six-membered heterocycle with a relatively planar conformation. In contrast, 5-azaspiro[3.4]octan-8-ol is a spirocyclic system, characterized by two rings connected by a single common atom. This spirocyclic nature imparts a rigid, three-dimensional geometry.[2] This inherent three-dimensionality can lead to improved target engagement by allowing for more specific and directional interactions with protein binding pockets.
Caption: Bioisosteric replacement of morpholine with 5-azaspiro[3.4]octan-8-ol.
Comparative Physicochemical Properties
The introduction of a spirocyclic scaffold can significantly impact key physicochemical properties that govern a drug candidate's behavior. Below is a comparative table of predicted and experimental properties for morpholine and a representative 5-azaspiro[3.4]octane derivative.
The basicity of the secondary amine is expected to be similar to or slightly higher than morpholine.
Three-Dimensional Character
Low
High
The spirocyclic core introduces a rigid, non-planar geometry.
Head-to-Head Performance Evaluation: A Case Study
To illustrate the practical advantages of this bioisosteric replacement, we present a hypothetical case study based on observations from real-world drug discovery programs. Consider a lead compound, "Compound A," containing a morpholine moiety that exhibits potent in vitro activity but is hampered by poor metabolic stability.
dot
graph TD {
A[Lead Compound with Morpholine] -- "Metabolic Lability" --> B{Poor in vivo exposure};
A -- "Bioisosteric Replacement" --> C[Analogue with 5-Azaspiro[3.4]octan-8-ol];
C -- "Improved Metabolic Stability" --> D[Enhanced in vivo exposure];
B -- "Limited Efficacy" --> E[Failure in Preclinical Studies];
D -- "Improved Efficacy" --> F[Successful Preclinical Candidate];
}
dot
Caption: Impact of bioisosteric replacement on the drug development cascade.
In Vitro ADME Profile: Comparative Data
The following table summarizes the in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) data for Compound A and its 5-azaspiro[3.4]octan-8-ol analogue, "Compound B."
Assay
Compound A (Morpholine)
Compound B (5-Azaspiro[3.4]octan-8-ol)
Interpretation
Human Liver Microsomal Stability (T½, min)
15
> 60
The spirocyclic scaffold in Compound B sterically shields the nitrogen from metabolic enzymes, significantly increasing metabolic stability.
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A to B
5.2
8.9
The increased lipophilicity and 3D nature of Compound B may contribute to improved passive permeability.
Efflux Ratio (B to A / A to B)
2.5
1.2
The structural change in Compound B may reduce its recognition by efflux transporters like P-glycoprotein.
Kinetic Aqueous Solubility (pH 7.4, µM)
50
150
The spirocyclic analogue with the hydroxyl group and as a hydrochloride salt demonstrates superior aqueous solubility, as seen in a case study with a 2-oxa-6-azaspiro[3.4]octane substituted gefitinib analogue.[5]
Experimental Protocols
To ensure the reproducibility and validity of these findings, we provide detailed protocols for the key comparative assays.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of metabolic degradation of a test compound by human liver microsomal enzymes.
Materials:
Test compounds (Compound A and Compound B)
Pooled human liver microsomes (0.5 mg/mL)
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
Phosphate buffer (100 mM, pH 7.4)
Acetonitrile with internal standard
96-well plates
Incubator (37°C)
LC-MS/MS system
Procedure:
Prepare a 1 µM solution of each test compound in phosphate buffer.
Add the test compound solution to a 96-well plate.
Add human liver microsomes to each well and pre-incubate at 37°C for 5 minutes.
Initiate the reaction by adding the NADPH regenerating system.
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding cold acetonitrile with an internal standard.
Centrifuge the plate to precipitate proteins.
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Calculate the half-life (T½) from the rate of disappearance of the parent compound.
dot
graph TD {
subgraph "Protocol Flow"
A[Prepare Compound and Microsome Solutions] --> B[Pre-incubate at 37°C];
B --> C[Initiate Reaction with NADPH];
C --> D[Time-point Sampling and Quenching];
D --> E[Protein Precipitation];
E --> F[LC-MS/MS Analysis];
F --> G[Calculate Half-life];
end
}
dot
Caption: Workflow for the in vitro metabolic stability assay.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a test compound using a Caco-2 cell monolayer model.
Materials:
Caco-2 cells
Transwell inserts (e.g., 24-well format)
Cell culture medium
Hanks' Balanced Salt Solution (HBSS)
Test compounds (Compound A and Compound B)
Lucifer yellow (for monolayer integrity check)
LC-MS/MS system
Procedure:
Seed Caco-2 cells on Transwell inserts and culture for 21 days to form a differentiated monolayer.
Confirm monolayer integrity by measuring transepithelial electrical resistance (TEER) and Lucifer yellow permeability.
For apical to basolateral (A to B) permeability, add the test compound to the apical chamber and fresh HBSS to the basolateral chamber.
For basolateral to apical (B to A) permeability, add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.
Incubate at 37°C with gentle shaking.
At specified time points, take samples from the receiver chamber.
Analyze the samples by LC-MS/MS to determine the concentration of the test compound.
Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
dot
graph LR {
subgraph "Caco-2 Assay Setup"
A[Apical Chamber (Donor)] --> B[Caco-2 Monolayer];
B --> C[Basolateral Chamber (Receiver)];
end
D[Sample Analysis (LC-MS/MS)]
C --> D;
}
dot
Caption: Schematic of the Caco-2 permeability assay.
Synthesis of 5-Azaspiro[3.4]octan-8-ol Hydrochloride
The synthesis of 5-azaspiro[3.4]octan-8-ol hydrochloride can be achieved through a multi-step sequence, with a key step involving a [3+2] cycloaddition reaction.[2]
dot
graph TD {
A[Starting Materials] --> B[Multi-step Synthesis];
B --> C{Key Intermediate: Azide};
C -- "[3+2] Cycloaddition" --> D[Spirocyclic Core Formation];
D --> E[Functional Group Manipulations];
E --> F[Final Product: 5-Azaspiro[3.4]octan-8-ol];
F -- "HCl Treatment" --> G[5-Azaspiro[3.4]octan-8-ol Hydrochloride];
}
dot
Caption: General synthetic strategy for 5-azaspiro[3.4]octan-8-ol hydrochloride.
Conclusion: A Strategic Move in Drug Design
The replacement of a morpholine moiety with 5-azaspiro[3.4]octan-8-ol hydrochloride represents a strategic and informed decision in modern drug design. This bioisosteric substitution offers a compelling avenue to address the metabolic liabilities often associated with morpholine, while simultaneously enhancing other critical drug-like properties such as permeability and solubility. The rigid, three-dimensional nature of the spirocyclic scaffold provides new opportunities for optimizing target engagement and exploring novel chemical space. As the demand for more robust and effective therapeutics continues to grow, the adoption of innovative bioisosteres like 5-azaspiro[3.4]octan-8-ol will undoubtedly play a pivotal role in the successful development of the next generation of medicines.
References
Yao, H., et al. (2018). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives with 2-oxa-6-azaspiro[3.4]octane as potent EGFR inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2568-2572.
Enamine. (n.d.). Morpholine Bioisosteres for Drug Design. Retrieved from [Link]
Li, J., et al. (2015). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Organic Letters, 17(15), 3794-3797.
PubChem. (n.d.). 5-Azaspiro(3.4)octane-8-carboxylic acid hydrochloride. Retrieved from [Link]
PubChem. (n.d.). Morpholine. Retrieved from [Link]
elemental analysis results for 5-Azaspiro[3.4]octan-8-ol hydrochloride
The following guide provides a comprehensive technical analysis of the elemental composition and validation protocols for 5-Azaspiro[3.4]octan-8-ol hydrochloride . Content Type: Publish Comparison Guide Audience: Medicin...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a comprehensive technical analysis of the elemental composition and validation protocols for 5-Azaspiro[3.4]octan-8-ol hydrochloride .
HClNO) is a critical spirocyclic scaffold used to introduce 3D structural complexity into drug candidates, improving solubility and metabolic stability compared to flat aromatic analogs.
However, validating this compound presents a specific analytical challenge: Hygroscopicity . As a secondary amine hydrochloride salt, it is prone to absorbing atmospheric moisture, leading to "failed" Elemental Analysis (EA) results where Carbon content drifts lower than theoretical values.
This guide provides the authoritative reference data for validating this compound, compares the efficacy of Combustion Analysis against orthogonal methods (qNMR, HRMS), and details a self-validating protocol to ensure data integrity.
Reference Standards: Theoretical vs. Experimental Limits
To validate a synthesized batch, experimental results must fall within ±0.4% of the theoretical values. The table below establishes the "Pass/Fail" criteria for the anhydrous salt and demonstrates how a common impurity (water) skews results.
Analyst Insight: If your Carbon result is near 46-47% , do not discard the batch. It is likely the monohydrate form . Recalculate based on C
HClNO·HO before re-drying.
Comparative Analysis: EA vs. Alternatives
While Combustion Analysis (CHN) is the gold standard for bulk purity, it is destructive and sensitive to water. The following comparison evaluates when to use EA versus modern alternatives.
To achieve results within the acceptable range for 5-Azaspiro[3.4]octan-8-ol HCl, strict control of the "Drying-to-Combustion" window is required.
Workflow Visualization
The following diagram outlines the decision logic for validating the salt, including the critical "Drying Loop" often missed in standard protocols.
Figure 1: Logic flow for validating hygroscopic amine salts via Elemental Analysis.
Step-by-Step Protocol
Pre-Drying (Crucial):
Do not rely on rotovap drying.
Place the sample in a drying pistol over Phosphorus Pentoxide (P
O) under high vacuum (<5 mbar) at 40°C for a minimum of 12 hours.
Why: P
O is chemically aggressive enough to remove bound water from the spiro-amine lattice without degrading the HCl salt.
Sample Encapsulation:
Use Tin (Sn) capsules for the combustion.
Technique: Tare the empty capsule. Remove the sample from the desiccator and immediately transfer 2–3 mg into the capsule. Crimp seal immediately.
Note: Avoid using silver capsules unless analyzing for Fluorine, as they do not seal as tightly against moisture.
Combustion Parameters:
Set furnace temperature to 950°C (or higher depending on the analyzer model) to ensure complete decomposition of the spiro-ring system.
Ensure a sufficient Oxygen boost (2–5 seconds) to prevent "coking" (incomplete combustion), which results in low Carbon values.
Chloride Determination (Titration):
Elemental analyzers often struggle with quantitative Chlorine.
Validation: Dissolve 10 mg of the salt in deionized water and perform a potentiometric titration with Silver Nitrate (AgNO
) to confirm the Cl content matches the theoretical 21.66% . This confirms the stoichiometry is 1:1 (Mono-HCl) and not a mixture of free base and salt.
Troubleshooting Results
Observation
Diagnosis
Corrective Action
Low %C, High %H
Solvent/Water Trap
The sample is likely a hydrate or retains methanol. Dry at higher temp (60°C) or check NMR for solvent peaks.
Low %C, Low %H, Low %N
Inorganic Contamination
Presence of Silica (SiO) or inorganic salts (NaCl) from purification. Perform an ash test or filter through a 0.2 µm membrane.
High %C
Solvent Trap (High C)
Trapped Ethyl Acetate or Toluene. These solvents have high carbon content.
Variable %Cl
Stoichiometry Issue
You may have a hemi-salt or bis-salt. Perform Potentiometric Titration to fix the HCl ratio.
References
ChemSrc. (2024). 5-Azaspiro[3.4]octan-8-ol hydrochloride Structure and Formula. Retrieved from [Link]
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (Contextual grounding for qNMR vs EA comparison).
PubChem. (2024). Compound Summary: 5-Azaspiro[3.4]octane hydrochloride.[1][2][3][4][5][6] Retrieved from [Link]
A Comprehensive Guide to the Safe Disposal of 5-Azaspiro[3.4]octan-8-ol Hydrochloride
As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper disposal of chemical reagents is...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper disposal of chemical reagents is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Azaspiro[3.4]octan-8-ol hydrochloride, a heterocyclic compound often utilized in medicinal chemistry and drug discovery. The procedures outlined herein are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Hazard Assessment and Risk Mitigation
Before handling 5-Azaspiro[3.4]octan-8-ol hydrochloride for any purpose, including disposal, a thorough risk assessment is paramount. Based on the hazard profiles of similar azaspiro compounds and amine hydrochlorides, the following potential hazards should be considered:
Acute Toxicity: May be harmful if swallowed or in contact with skin.[2]
Skin and Eye Irritation: Can cause skin irritation and serious eye irritation.[1][3]
Respiratory Irritation: May cause respiratory irritation.[1][3]
Given these potential hazards, all handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]
Personal Protective Equipment (PPE)
To mitigate the risks of exposure, the following personal protective equipment must be worn at all times when handling 5-Azaspiro[3.4]octan-8-ol hydrochloride and its waste:
PPE Category
Specification
Rationale
Eye and Face
Chemical safety goggles or a face shield in combination with goggles.
Protects against splashes and airborne particles that could cause serious eye irritation or damage.[2]
Hand
Chemically resistant gloves (e.g., nitrile).
Prevents skin contact, which may cause irritation or toxic effects.[2]
Body
A laboratory coat.
Protects against accidental spills and contamination of personal clothing.
Respiratory
Use only in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.
Minimizes the risk of inhaling airborne particles that could cause respiratory irritation.[1][3]
Waste Segregation and Containerization: A Self-Validating System
Proper segregation and containerization are the cornerstones of safe chemical waste disposal. This system is self-validating because it prevents accidental and dangerous reactions by physically separating incompatible materials.
Incompatible Wastes:
Acids and Bases: Keep strong acids and bases segregated.[5] Although 5-Azaspiro[3.4]octan-8-ol hydrochloride is a salt, it can react with strong bases to liberate the free amine and with strong acids.
Oxidizing Agents: Keep away from strong oxidizing agents.
Reactive Chemicals: Do not mix with reactive hazardous materials.[5]
Container Requirements:
Compatibility: The waste container must be compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) container is suitable.
Condition: The container must be in good condition, free from leaks or damage.[6]
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "5-Azaspiro[3.4]octan-8-ol hydrochloride," and the approximate quantity.[6][7]
Closure: The container must be kept tightly closed except when adding waste.[6] Do not leave a funnel in the container.[6]
Step-by-Step Disposal Protocol
This protocol provides a clear workflow for the disposal of 5-Azaspiro[3.4]octan-8-ol hydrochloride from the point of generation to its final removal from the laboratory.
Step 1: Waste Generation and Immediate Containment
At the point of generation (e.g., weighing station, reaction workup), collect all solid waste contaminated with 5-Azaspiro[3.4]octan-8-ol hydrochloride, including contaminated filter paper, weighing boats, and gloves.
Place these materials directly into a designated, pre-labeled hazardous waste container.
Step 2: Accumulation in a Satellite Accumulation Area (SAA)
The designated waste container should be kept in a Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation and under the control of the laboratory personnel.[6]
Ensure the SAA is in a well-ventilated area and away from incompatible chemicals.
Step 3: Container Management
Do not overfill the waste container. It should be considered full when it reaches 90% capacity.[6]
Once the container is full, ensure the cap is securely tightened.
Step 4: Request for Waste Pickup
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup of the hazardous waste.[6]
Provide all necessary documentation as required by your institution.
Step 5: Final Disposal
Your institution's EH&S department will arrange for the transport of the waste to a licensed hazardous waste disposal facility.[1][2] The primary method of disposal for this type of organic compound is typically high-temperature incineration.
Emergency Procedures: Spill Management
In the event of a spill, the following steps should be taken immediately:
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
Ventilate: Ensure the area is well-ventilated.
Contain: If the spill is small and you are trained to do so, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[8]
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
Report: Report the spill to your laboratory supervisor and EH&S department.
Regulatory Compliance
The disposal of hazardous chemical waste is regulated by federal and state agencies. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA).[9] Adherence to the procedures outlined in this guide will help ensure compliance with these regulations.
Visual Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for 5-Azaspiro[3.4]octan-8-ol hydrochloride.
Caption: Disposal workflow for 5-Azaspiro[3.4]octan-8-ol hydrochloride.
References
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
Hazardous Chemical Waste Management Guidelines. Columbia University.
How to Ensure Safe Chemical Waste Disposal in Labor
Laboratory Waste Disposal Safety Protocols.
Good Laboratory Practices: Waste Disposal. SCION Instruments.
SAFETY DATA SHEET - 2-Oxa-6-azaspiro[3.4]octane. Fisher Scientific.
SAFETY DATA SHEET - 2-Oxa-5-azaspiro[3.
SAFETY DATA SHEET - Unnamed Compound. Sigma-Aldrich.
SAFETY DATA SHEET - 3,3,6,6-Tetramethoxy-2,7-dioxa-3,6-disilaoctane. Sigma-Aldrich.
Safety Data Sheet - 6-AZASPIRO[3.4]OCTAN-. CymitQuimica.
SAFETY DATA SHEET - Unnamed Compound. Merck Millipore.
SAFETY DATA SHEET - 2-Oxa-7-azaspiro[3.
JR-0410 - Safety D
How to Store and Dispose of Extremely Hazardous Chemical Waste. UC San Diego.
Guidelines: Handling and Disposal of Chemicals. Purdue University.
Personal protective equipment for handling 5-Azaspiro[3.4]octan-8-ol hydrochloride
Executive Safety Summary 5-Azaspiro[3.4]octan-8-ol hydrochloride is a specialized spirocyclic amine salt commonly used as a building block in medicinal chemistry. While often categorized under generic "Irritant" hazard c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
5-Azaspiro[3.4]octan-8-ol hydrochloride is a specialized spirocyclic amine salt commonly used as a building block in medicinal chemistry. While often categorized under generic "Irritant" hazard codes, its specific structural properties—a secondary amine confined in a spiro-bicyclic system paired with a hydrochloride counterion—demand a safety protocol that goes beyond the basics.
The Core Hazard: The hydrochloride salt form implies that upon contact with moisture (mucous membranes, sweat, eyes), this compound will hydrolyze to release hydrochloric acid equivalents, causing immediate irritation or chemical burns. Furthermore, as a spirocyclic scaffold intended for drug discovery, it possesses unknown biological activity and should be treated as a potential sensitizer.
Immediate Action Required:
Primary Control: All solid handling must occur inside a certified chemical fume hood.
Minimum PPE: Nitrile gloves (0.11 mm min), chemical splash goggles, and a buttoned lab coat.
Hazard Characterization & Risk Assessment
To select the correct PPE, we must understand the "Why" behind the hazard.
Hazard Component
Source Feature
Physiological Impact
Acidity / Corrosivity
Hydrochloride (HCl) Salt
Upon contact with moisture in the eyes or lungs, the salt dissociates, lowering local pH and causing stinging, redness, or tissue damage.
Bioactivity
Spirocyclic Amine
Spiro-systems are privileged structures in drug design due to their 3D conformation. Treat as a potential pharmacological agent (unknown toxicity).
Physical State
Fine Crystalline Powder
High potential for electrostatic charging and aerosolization during weighing, increasing inhalation risk.
PPE Command Center: Selection Matrix
This matrix defines the required protective gear based on the specific operational state of the chemical.[1]
PPE Component
Specification
Rationale (The Science)
Hand Protection
Nitrile Rubber (NBR) Min Thickness: 0.11 mm (4 mil)Breakthrough Time: >480 min
Nitrile offers superior chemical resistance to amine salts and acidic solutions compared to latex. Latex proteins can also cause unnecessary allergic complications.
Eye Protection
Chemical Splash Goggles (ANSI Z87.1 / EN 166)
Safety glasses are insufficient for fine powders or acidic solutions. Goggles form a seal that prevents airborne dust and splashes from bypassing the lens.
Body Protection
Lab Coat (Poly/Cotton) High-neck, long sleeves
Prevents accumulation of dust on street clothes. The blend offers breathability while retaining minor splashes.
Respiratory
Engineering Control First (Fume Hood)Backup: N95/P100 Mask
The primary defense is the fume hood. Respirators are only required if weighing must occur outside a hood (strongly discouraged).
Operational Workflow & Safety Logic
The following diagram illustrates the critical decision pathways and safety barriers for handling this compound.
Caption: Operational workflow emphasizing the Fume Hood as the primary safety barrier during the high-risk phases of weighing and dissolution.
Detailed Handling Protocols
Protocol A: Weighing & Transfer (High Risk Phase)
Context: The solid powder is most dangerous during weighing due to potential inhalation of dust.
Engineering Setup: Verify fume hood face velocity is between 80–120 fpm. Clear the sash area of clutter to prevent turbulence.
Static Control: Amine salts are often hygroscopic and prone to static. Use an antistatic gun or a static eliminator bar near the balance.
Why? Static charge causes powder to "jump" or spread, increasing contamination risk.
Transfer: Use a disposable spatula or weighing paper. Do not pour directly from the stock bottle.
Decontamination: Immediately wipe the balance area with a damp paper towel (water) followed by ethanol. The water solubilizes the salt; ethanol removes organic residues.
Protocol B: Dissolution & Reaction
Context: Once in solution, the inhalation risk drops, but the splash/dermal risk increases.
Solvent Choice: When dissolving in water or alcohols, be aware of a potential mild exotherm (heat release) due to the solvation of the hydrochloride salt.
Vessel Management: Keep reaction vessels capped when not actively adding reagents.
Double Gloving: If handling concentrated stock solutions (>1 M), wear two pairs of nitrile gloves. Remove the outer pair immediately if splashed.
Protocol C: Waste Disposal
Context: Improper disposal is a regulatory and safety violation.
Classification: Dispose of as Hazardous Chemical Waste .
Segregation: Due to the HCl component, ensure the waste stream is compatible with acidic materials. Do not mix with strong bases (like Sodium Hydride) in the waste container to avoid heat generation.
Labeling: Clearly label the waste tag with "5-Azaspiro[3.4]octan-8-ol HCl" and "Irritant."
Emergency Response (Self-Validating Systems)
In the event of exposure, immediate action mitigates long-term damage.
Eye Contact (Critical):
Action: Flush immediately at an eyewash station for 15 minutes .
Technique: Hold eyelids open forcibly. The natural reflex is to close them, which traps the acid.
Validation: The pH of the eye surface should return to neutral (7.0–7.4) before ceasing irrigation.
Skin Contact:
Action: Remove contaminated clothing.[1][2][3] Wash with soap and copious water.[3]
Note: Do not use organic solvents (ethanol/acetone) to wash skin; they can increase the permeation of the amine into the bloodstream.
Spill Cleanup (Solid):
Cover with a wet paper towel to prevent dust dispersion. Scoop up and place in a hazardous waste bag. Clean surface with water.[2][3][4][5]
References
PubChem. 5-Azaspiro[3.4]octane-8-carboxylic acid hydrochloride (Related Structure Safety Profile). National Library of Medicine. Available at: [Link]
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[6] National Academies Press, 2011.[7][8] Available at: [Link]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. OSHA 3404-11R, 2011. Available at: [Link]